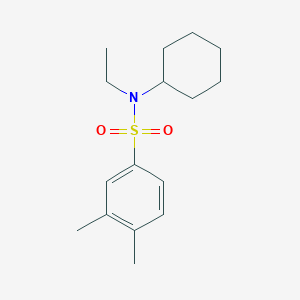
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide, also known as CES, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. This compound is known for its ability to selectively inhibit carbonic anhydrase IX (CA IX) and carbonic anhydrase XII (CA XII), which are key enzymes involved in the regulation of pH and ion transport in various tissues. In
Mecanismo De Acción
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide selectively inhibits CA IX and CA XII by binding to the active site of these enzymes and blocking their catalytic activity. This leads to a decrease in pH regulation and ion transport in cancer cells, which in turn inhibits their growth and proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to improve blood flow and oxygenation in tissues, making it a potential therapeutic agent for ischemic diseases such as stroke and heart attack.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide is its selectivity for CA IX and CA XII, which makes it a valuable tool for studying the role of these enzymes in cancer and other diseases. However, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX and CA XII. Another area of interest is the use of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide in combination with other anticancer agents to improve its effectiveness. Finally, the potential use of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide in the treatment of ischemic diseases such as stroke and heart attack warrants further investigation.
Conclusion:
In conclusion, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide is a valuable tool for scientific research due to its unique properties. Its selectivity for CA IX and CA XII makes it a promising anticancer agent, while its anti-inflammatory and analgesic effects make it a potential therapeutic agent for other diseases. Despite its limitations, N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has the potential to make a significant impact in the fields of cancer research and ischemic disease treatment.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine, ethyl chloroformate, and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide. The yield of this reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been extensively used in scientific research to study the role of CA IX and CA XII in various physiological and pathological processes. These enzymes are overexpressed in many types of cancer cells, making them attractive targets for cancer therapy. N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and is currently being investigated as a potential anticancer agent.
Propiedades
Nombre del producto |
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H25NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-ethyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-11-10-13(2)14(3)12-16/h10-12,15H,4-9H2,1-3H3 |
Clave InChI |
NTPHGOYRQVWJPU-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226282.png)



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B226291.png)







![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)